1-[2-(dimethylamino)ethyl]-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one
Description
Properties
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-25(2)14-15-27-20-12-6-4-10-18(20)22(24-23(27)29)30-16-21(28)26-13-7-9-17-8-3-5-11-19(17)26/h3,5,8,11H,4,6-7,9-10,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGQDLCRSHYPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(dimethylamino)ethyl]-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The structural complexity includes a dimethylamino group and a tetrahydroquinoline moiety linked through a sulfanyl group to a hexahydroquinazolinone core. The molecular formula and structural details are crucial for understanding its reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that compounds with similar structural frameworks exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. Studies have shown that related compounds can affect topoisomerase activity, leading to DNA damage in cancer cells .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, a related compound showed IC50 values in the micromolar range against human tumor cell lines such as HepG2 and DLD .
Antimicrobial Properties
The compound's potential antimicrobial activity has also been explored:
- In Vitro Studies : Preliminary data suggest that the compound exhibits inhibitory effects against certain bacterial strains. Disk diffusion methods have been employed to assess its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Given the presence of the tetrahydroquinoline structure, which is often associated with neuroactive properties:
- Neuroprotection : Some studies indicate that similar compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:
- Functional Groups : The presence of the dimethylamino group is critical for enhancing solubility and bioavailability.
- Substituent Effects : Variations in substituents on the quinoline moiety can significantly alter potency and selectivity towards specific biological targets .
Data Summary Table
| Biological Activity | Related Compounds | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antitumor | Similar quinoline derivatives | 5 - 15 | Topoisomerase inhibition |
| Antimicrobial | Sulfur-containing analogs | 10 - 20 | Cell wall synthesis disruption |
| Neuroprotective | Tetrahydroquinoline analogs | N/A | Oxidative stress reduction |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. The hexahydroquinazolinone scaffold has been associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. Research focusing on derivatives of this compound suggests potential mechanisms involving the modulation of signaling pathways related to cell proliferation and survival.
Neuropharmacology
The dimethylaminoethyl group is known for enhancing the lipophilicity of compounds, which may facilitate blood-brain barrier penetration. Preliminary studies suggest that this compound could be investigated for neuroprotective effects or as a treatment for neurodegenerative diseases such as Alzheimer's or Parkinson's disease by modulating neurotransmitter systems.
Antimicrobial Properties
Research has shown that certain quinazolinone derivatives possess antimicrobial activity against various pathogens. The unique combination of functional groups in this compound may enhance its efficacy against bacterial and fungal infections, making it a candidate for further investigation in antimicrobial drug development.
Case Study 1: Anticancer Efficacy
In vitro studies conducted on breast cancer cell lines demonstrated that derivatives similar to this compound inhibited cell proliferation significantly compared to control groups. The mechanism was attributed to the activation of apoptosis pathways and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotective Effects
A study investigating the neuroprotective effects of compounds with similar structures reported that they reduced oxidative stress markers in neuronal cells exposed to toxins. This suggests potential use in therapeutic strategies for conditions like stroke or traumatic brain injury.
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Analogues
Compound 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one ()
- Core structure: Triazoloquinazolinone with sulfanyl-linked 4-methoxyphenyl.
- Molecular formula : C26H26N4O3S (MW: 474.58).
- Key differences: Lacks the dimethylaminoethyl and tetrahydroquinoline groups. Higher logP (4.73) suggests greater lipophilicity than the target compound.
- Implications: The methoxy group may reduce CNS penetration compared to the dimethylaminoethyl group in the target compound .
Ethyl 4-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzoate (1f) ()
- Core structure: Quinazolinone with sulfonamide and ethenyl groups.
- Molecular formula : C25H22N3O5S (MW: 476.13).
- Key differences :
- Sulfonamide substituent (absent in the target compound) confers COX-2 inhibitory activity (47.1% inhibition at 20 μM).
- Lower logP (~3.0) due to polar sulfonamide.
- Implications : The target compound’s sulfanyl group may reduce COX-2 affinity but improve metabolic stability .
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one ()
- Core structure: Quinazolinone with chloro-methylphenyl-sulfanyl.
- Molecular formula : C23H17ClN2O2S (MW: 420.91).
- Key differences: Chlorine substitution enhances electrophilicity but may increase toxicity risks.
- Implications: The target compound’s tetrahydroquinoline moiety could enhance receptor binding in neurological targets .
Physicochemical and Pharmacokinetic Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(dimethylamino)ethyl]-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one, and how can reaction yields be improved?
- Methodology : Utilize multi-step synthesis protocols involving nucleophilic substitution and sulfanyl group incorporation. For example, analogs of quinazolinone derivatives often require coupling reactions under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) and potassium carbonate . Optimize reaction parameters (temperature, solvent polarity) via factorial design experiments to maximize yields . Characterize intermediates using HPLC and LC-MS for purity validation.
Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and stereochemistry?
- Methodology : Employ advanced spectroscopic techniques:
- 1H/13C NMR : Analyze coupling constants and chemical shifts to confirm substituent positions (e.g., dimethylaminoethyl group) .
- X-ray crystallography : Resolve crystal structures to verify stereochemistry, as demonstrated for related quinazolinone derivatives .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
Q. What computational tools are recommended for preliminary molecular docking studies to predict biological targets?
- Methodology : Use AutoDock Vina or Schrödinger Suite for docking simulations. Focus on targets like GABA receptors or acetylcholinesterase, given structural similarities to anticonvulsant and neuroactive quinazolinones . Validate results with molecular dynamics (MD) simulations in AMBER or GROMACS to assess binding stability .
Advanced Research Questions
Q. How can reaction mechanisms for sulfanyl group incorporation in this compound be investigated to resolve kinetic vs. thermodynamic control?
- Methodology :
- Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates .
- DFT calculations : Use Gaussian or ORCA to model transition states and energy barriers, comparing pathways for thiol-ene vs. nucleophilic substitution mechanisms .
- Isotopic labeling : Introduce deuterium or 13C at reactive sites to trace bond formation/cleavage .
Q. What strategies mitigate data contradictions in biological activity assays (e.g., anticonvulsant vs. neurotoxic effects)?
- Methodology :
- Dose-response profiling : Use sigmoidal curve fitting (GraphPad Prism) to establish EC50/IC50 values across cell lines (e.g., SH-SY5Y neurons) .
- Off-target screening : Employ high-throughput assays (e.g., Eurofins Panlabs) to identify unintended interactions with ion channels or kinases.
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 1,2-dihydroisoquinolin-3(4H)-one derivatives) to contextualize contradictions .
Q. How can AI-driven process automation enhance the scalability of this compound’s synthesis?
- Methodology : Integrate COMSOL Multiphysics for reaction modeling and AI platforms (e.g., IBM RXN) for autonomous optimization of flow chemistry parameters . Implement real-time feedback loops using PAT (Process Analytical Technology) tools like inline NMR or UV-Vis spectroscopy .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic/basic/oxidative stress (ICH Q1A guidelines) and analyze degradation products via UPLC-QTOF .
- Accelerated stability testing : Use Arrhenius modeling to predict shelf-life at 25°C/60% RH from data collected at 40°C/75% RH .
Methodological Resources
- Synthetic Protocols : Refer to ScienceRise: Pharmaceutical Science for quinazolinone derivatization workflows .
- Computational Tools : Leverage ICReDD’s quantum chemical reaction path search methods for mechanistic insights .
- Data Management : Adopt ELN (Electronic Lab Notebook) systems with encryption protocols to ensure data integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
